2-(3-Fluoropyridin-4-yl)benzaldehyde
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Overview
Description
2-(3-Fluoropyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a fluorinated aromatic aldehyde, which means it contains both a fluorine atom and an aldehyde functional group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production methods for 2-(3-Fluoropyridin-4-yl)benzaldehyde may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-4-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: 2-(3-Fluoropyridin-4-yl)benzoic acid.
Reduction: 2-(3-Fluoropyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: It is used in the study of fluorinated compounds’ interactions with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)benzaldehyde depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Similar structure but lacks the pyridine ring.
4-Fluorobenzaldehyde: Similar structure but lacks the pyridine ring.
3-Fluoropyridine: Similar structure but lacks the benzaldehyde group.
Uniqueness
2-(3-Fluoropyridin-4-yl)benzaldehyde is unique due to the presence of both a fluorinated pyridine ring and an aldehyde group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming strong interactions with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-7-14-6-5-11(12)10-4-2-1-3-9(10)8-15/h1-8H |
InChI Key |
KOGFJKQKSRXKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=NC=C2)F |
Origin of Product |
United States |
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